Serine, O-xylopyranosyl-

Description

Fundamental Role of Serine, O-Xylopyranosyl- as a Glycosidic Linkage

The compound Serine, O-xylopyranosyl- represents the specific O-glycosidic bond formed between the sugar xylose and the hydroxyl group of a serine residue in a protein. This linkage is particularly significant as it serves as the foundation for the assembly of most glycosaminoglycan (GAG) chains on proteoglycans. ontosight.ainih.gov The formation of this bond is the initial and rate-limiting step in the biosynthesis of proteoglycans like chondroitin (B13769445) sulfate (B86663) and heparan sulfate. ontosight.ainih.gov

The biosynthesis is initiated by a specific enzyme, xylosyltransferase, which transfers a xylose molecule from a donor molecule, UDP-xylose, to the serine residue of a core protein. ontosight.aifrontiersin.org This initial xylosylation event is critical, as the subsequent sugars of the linkage region and the entire GAG chain are built upon this first xylose residue. acs.orgnih.gov

Overview of Serine O-Xylosylation in Biological Systems

Serine O-xylosylation is a key modification in the synthesis of proteoglycans, which are major components of the extracellular matrix and cell surfaces. ontosight.ai These molecules are crucial for maintaining the structural integrity of tissues, such as cartilage and tendons, and are involved in cell signaling, cell adhesion, and tissue repair. wikipedia.orgontosight.ai

The process begins with the recognition of a specific amino acid sequence on the core protein by xylosyltransferase. While there isn't a strict consensus sequence, the presence of a glycine (B1666218) residue preceding the serine and acidic residues nearby often facilitates this modification. nih.govnih.gov Following the attachment of xylose, a common linker tetrasaccharide (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser) is typically assembled before the elongation of the specific GAG chain (e.g., chondroitin sulfate or heparan sulfate) occurs. ontosight.aiacs.orgnih.gov

Recent research has also identified O-xylosylation on serine residues within engineered proteins, such as those containing glycine-serine linkers, highlighting the potential for this modification to occur in a broader range of protein contexts. nih.govnih.gov Furthermore, transient phosphorylation of the xylose residue has been identified as a key regulatory step in GAG biosynthesis, influencing the subsequent elongation of the glycan chain. acs.orgnih.govpnas.org

Xylosyltransferase (XT) as the Initiating Enzyme for Glycosaminoglycan Biosynthesis

The transfer of D-xylose from the sugar donor, uridine (B1682114) diphosphate-D-xylose (UDP-D-xylose), to specific serine residues within core proteins is catalyzed by a family of enzymes known as xylosyltransferases (XTs). This enzymatic step is the rate-limiting and committing step for the biosynthesis of chondroitin sulfate, dermatan sulfate, heparan sulfate, and heparin. In vertebrates, this crucial function is carried out by two homologous isoforms, Xylosyltransferase 1 (XYLT1) and Xylosyltransferase 2 (XYLT2).

Characterization of Xylosyltransferase 1 (XYLT1) and Xylosyltransferase 2 (XYLT2) Isoforms

XYLT1 and XYLT2 are type II transmembrane proteins residing in the Golgi apparatus, with their catalytic domains oriented towards the Golgi lumen. Both isoforms are encoded by separate genes, XYLT1 and XYLT2, respectively, and exhibit distinct tissue-specific expression patterns, suggesting non-redundant roles in proteoglycan synthesis. researchgate.netresearchgate.net While both enzymes catalyze the same fundamental reaction, they display differences in their kinetic properties and substrate specificities.

XYLT1 is often considered the more predominant and active isoform in many tissues. researchgate.net In contrast, XYLT2 has been shown to be the major contributor to the total xylosyltransferase activity found in serum. researchgate.net Structural and functional studies have revealed that both enzymes are composed of a short N-terminal cytoplasmic tail, a single transmembrane domain, a stem region, and a large C-terminal catalytic domain. researchgate.net

| Isoform | Gene | Chromosomal Location (Human) | Key Characteristics |

| XYLT1 | XYLT1 | 16p12.3 | Generally considered the more active isoform in many tissues. researchgate.netresearchgate.net |

| XYLT2 | XYLT2 | 17q21.33 | The predominant isoform found in serum. researchgate.netresearchgate.netnih.gov |

Molecular Mechanism of D-Xylose Transfer from UDP-D-Xylose to Serine

The transfer of xylose from UDP-D-xylose to a serine residue is an inverting glycosyl transfer reaction, meaning the anomeric configuration of the xylose is inverted from α in the UDP-sugar donor to β in the resulting O-glycosidic linkage. qmul.ac.uk The reaction proceeds through a direct displacement mechanism where the hydroxyl group of the acceptor serine acts as a nucleophile, attacking the anomeric carbon of the xylose in the UDP-D-xylose donor molecule. This results in the formation of a β-O-xylosyl serine linkage and the release of UDP.

The synthesis of the UDP-xylose precursor itself is a multi-step enzymatic process. It begins with UDP-glucuronic acid, which undergoes an oxidoreductive decarboxylation catalyzed by UDP-xylose synthase (UXS). nih.govcontentstack.com This reaction involves the formation of UDP-4-keto-d-glucuronic acid and UDP-4-keto-pentose intermediates before yielding UDP-xylose. nih.gov

Substrate Specificity and Acceptor Peptide Recognition by Xylosyltransferase

The selection of specific serine residues for xylosylation is a highly regulated process, ensuring that GAG chains are attached at appropriate sites on the core protein. This specificity is primarily dictated by the amino acid sequence surrounding the acceptor serine residue.

While a strict consensus sequence for xylosylation is not absolute, certain patterns have been identified that strongly favor recognition by xylosyltransferases. Crystal structures of human XYLT1 in complex with acceptor peptides have revealed that the enzyme's active site accommodates the peptide in an extended conformation. qmul.ac.uk A key feature of this recognition is a constriction within the peptide-binding cleft that necessitates the presence of a small amino acid, typically glycine or alanine, immediately C-terminal to the acceptor serine (the +1 position). qmul.ac.uk

The residues N-terminal to the acceptor serine also play a significant role. There is a general preference for acidic amino acid residues, such as glutamate (B1630785) and aspartate, in the -2 to -4 positions. qmul.ac.uk However, the enzyme can tolerate a wide variety of uncharged amino acids at the -1 position. qmul.ac.uk

Based on the analysis of known GAG attachment sites and in vitro xylosylation studies, a general consensus sequence for xylosyltransferase recognition has been proposed: a-a-a-a-G-S-G-a-b-a, where 'a' represents an acidic residue (E or D) and 'b' can be G, E, or D. nih.gov A more simplified and commonly observed motif is the tetrapeptide Ser-Gly-Xaa-Gly, often preceded by acidic residues. nih.gov

The importance of the Ser-Gly dipeptide is highlighted by studies on recombinant proteins containing glycine-serine (GS) linkers. These linkers, particularly those with a GSG motif, have been shown to be inadvertently xylosylated, confirming the inherent recognition of this sequence by xylosyltransferases.

| Position Relative to Serine (0) | Preferred Amino Acids | Significance |

| -4 to -2 | Acidic (E, D) | Enhances recognition and binding. qmul.ac.uknih.gov |

| -1 | Glycine (G) | Commonly found in consensus sequences. nih.gov |

| 0 | Serine (S) | The acceptor residue. qmul.ac.uk |

| +1 | Glycine (G), Alanine (A) | A small residue is required due to a constriction in the active site. qmul.ac.uk |

| +2 | Any amino acid (Xaa) | Part of the common Ser-Gly-Xaa-Gly motif. nih.gov |

| +3 | Glycine (G) | Completes the common Ser-Gly-Xaa-Gly motif. nih.gov |

Dual-Specificity Glycosyltransferases in Serine O-Xylosylation

While XYLT1 and XYLT2 are the primary enzymes responsible for initiating GAG biosynthesis, other glycosyltransferases with dual specificity can also catalyze the O-xylosylation of serine residues in specific contexts. One such enzyme is the EGF-domain serine xylosyltransferase, also known as POGLUT1.

This enzyme is bifunctional and can transfer both xylose and glucose from their respective UDP-sugar donors to serine residues located within epidermal growth factor-like (EGF-like) domains. The recognition motif for this enzyme is the sequence C-X-S-X-P-C within the EGF-like domain. This dual activity highlights the versatility of glycosyltransferases and the existence of alternative pathways for serine O-xylosylation outside of the canonical GAG biosynthesis initiation.

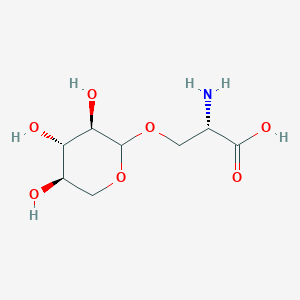

Structure

2D Structure

3D Structure

Properties

CAS No. |

6050-71-1 |

|---|---|

Molecular Formula |

C8H15NO7 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C8H15NO7/c9-3(7(13)14)1-15-8-6(12)5(11)4(10)2-16-8/h3-6,8,10-12H,1-2,9H2,(H,13,14)/t3-,4+,5-,6+,8?/m0/s1 |

InChI Key |

JZKWDGBUDUNWAP-NMKDILQJSA-N |

SMILES |

C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)OC[C@@H](C(=O)O)N)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

O-(beta-D-xylopyranosyl)-L-serine xylosylserine |

Origin of Product |

United States |

Role in Glycosaminoglycan Gag Chain Initiation and Proteoglycan Assembly

Serine, O-Xylopyranosyl- as the Universal Primer for Proteoglycan Synthesis

The attachment of xylose to a serine residue, forming an O-xylosyl-serine linkage, is a highly conserved and fundamental step that initiates the biosynthesis of most proteoglycans. This linkage serves as the universal primer for the synthesis of several types of GAG chains, including chondroitin (B13769445) sulfate (B86663) (CS), dermatan sulfate (DS), heparan sulfate (HS), and heparin (Hep). frontiersin.orgresearchgate.net The biosynthesis of these major classes of sulfated GAGs commences with the formation of a common tetrasaccharide linker region covalently attached to specific serine residues of the core protein. frontiersin.orgnih.govnih.govoup.com

The enzymatic transfer of a xylose residue from UDP-xylose to the hydroxyl group of a serine residue on the core protein is the rate-limiting step in GAG biosynthesis and is catalyzed by xylosyltransferases (XT-I and XT-II). researchgate.net This initial xylosylation event is a prerequisite for the subsequent addition of other sugar moieties that form the GAG chain. The consensus sequence for xylosylation on the core protein is typically an acidic amino acid-X-Ser-Gly motif, where X can be any amino acid. glycoforum.gr.jp

While the O-xylosyl-serine linkage is a hallmark of most proteoglycan biosynthesis, there are exceptions. Keratan sulfate chains can be linked to the core protein via N- or O-linked glycans, and hyaluronan is a unique GAG that is not covalently linked to a core protein. frontiersin.org Nevertheless, the widespread presence of the Serine, O-xylopyranosyl- linkage underscores its central and near-universal role in initiating the assembly of a vast array of proteoglycans.

Elucidation of the Glycosaminoglycan Linkage Tetrasaccharide Formation

Following the initial xylosylation of a serine residue, a common tetrasaccharide linkage region is assembled in a stepwise manner. This linker, with the structure GlcAβ1–3Galβ1–3Galβ1–4Xylβ1-O-Ser, is crucial for the subsequent elongation of the GAG chain. frontiersin.orgnih.gov The formation of this tetrasaccharide is a highly regulated process involving the sequential action of four specific glycosyltransferases. nih.govoup.comnih.gov

The enzymatic steps involved in the formation of the linkage tetrasaccharide are as follows:

Xylosylation: The process begins with the transfer of xylose to a serine residue of the core protein, catalyzed by xylosyltransferase (XT). nih.govreactome.org

First Galactosylation: A galactose residue is then added to the xylose by β-1,4-galactosyltransferase 7 (B4GALT7). nih.govreactome.org

Second Galactosylation: A second galactose residue is transferred to the first galactose by β-1,3-galactosyltransferase 6 (B3GALT6). nih.govreactome.org

Glucuronylation: Finally, a glucuronic acid (GlcA) residue is added to the second galactose by β-1,3-glucuronyltransferase I (B3GAT3), completing the tetrasaccharide linkage region. nih.govreactome.org

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Xylosyltransferase (XT) | Core protein (Serine) + UDP-Xylose | Xylosyl-Serine |

| 2 | β-1,4-galactosyltransferase 7 (B4GALT7) | Xylosyl-Serine + UDP-Galactose | Galactosyl-Xylosyl-Serine |

| 3 | β-1,3-galactosyltransferase 6 (B3GALT6) | Galactosyl-Xylosyl-Serine + UDP-Galactose | Galactosyl-Galactosyl-Xylosyl-Serine |

| 4 | β-1,3-glucuronyltransferase I (B3GAT3) | Galactosyl-Galactosyl-Xylosyl-Serine + UDP-Glucuronic Acid | Glucuronyl-Galactosyl-Galactosyl-Xylosyl-Serine |

The completion of this tetrasaccharide linker is a critical checkpoint, as the addition of the fifth sugar residue determines the type of GAG chain that will be synthesized. The transfer of an N-acetylgalactosamine (GalNAc) residue initiates chondroitin sulfate synthesis, while the addition of an N-acetylglucosamine (GlcNAc) residue leads to the formation of heparan sulfate or heparin. nih.gov

Mechanisms Regulating Glycosaminoglycan Chain Length and Diversity Initiated by Serine O-Xylosylation

The initiation of GAG synthesis via serine O-xylosylation is not only a priming event but also a point of significant regulation that influences the subsequent length and diversity of the GAG chain. Several mechanisms contribute to this regulation, including modifications within the linkage region itself and the influence of the core protein structure.

Phosphorylation and Sulfation of the Linkage Region:

Furthermore, the sulfation of galactose residues within the linkage region can influence the activity of the glycosyltransferases involved in its synthesis. nih.govnih.gov For instance, 6-O-sulfation of the first galactose residue has been shown to enhance the catalytic efficiency of glucuronyltransferase-I (GlcAT-I), the enzyme that completes the tetrasaccharide. nih.gov These modifications of the linkage region can thereby modulate the rate of GAG chain initiation and potentially influence the subsequent elongation process.

Influence of the Core Protein:

The structure of the core protein itself can also dictate the type of GAG chain that is assembled. For example, studies on the glypican family of proteoglycans, which are primarily modified with heparan sulfate chains, have shown that the globular extracellular domain of the core protein is crucial for directing the synthesis of HS chains. nih.gov Alterations in the core protein structure, even at a distance from the GAG attachment site, can lead to a switch in the type of GAG chain synthesized, highlighting the intricate interplay between the core protein and the GAG synthesizing machinery. nih.gov

The diversity of GAG chains is further generated by a series of modifications that occur during and after polymerization, including sulfation at various positions and epimerization of glucuronic acid to iduronic acid. nih.gov While these modifications occur after the initial O-xylosylation, the regulatory events at the linkage region can set the stage for these subsequent modifications, ultimately contributing to the vast structural and functional diversity of proteoglycans.

| Modification | Enzyme | Location | Effect |

|---|---|---|---|

| Phosphorylation | FAM20B (kinase) | C-2 of Xylose | Stimulates completion of the linkage tetrasaccharide. nih.govroyalsocietypublishing.org |

| Dephosphorylation | PXYLP1 (phosphatase) | C-2 of Xylose | Crucial for subsequent chain elongation. reactome.orgroyalsocietypublishing.org |

| Sulfation | Sulfotransferases | Galactose residues | Can enhance the activity of glycosyltransferases. nih.govnih.gov |

Genetic and Molecular Basis of O Xylosylation Disorders

Congenital Disorders of Glycosylation (CDG) Related to O-Xylosylation Pathways

Congenital Disorders of Glycosylation are a large and diverse group of over 130 genetic metabolic disorders caused by defects in the synthesis and attachment of sugar chains (glycans) to proteins and lipids. nih.govrarediseases.org While CDGs encompass a wide array of pathways, a specific subset relates to defects in O-glycosylation. cdghub.comnih.gov

Disorders of O-xylosylation are caused by mutations in genes that encode the enzymes required for the attachment of xylose to serine residues on core proteins and the subsequent assembly of a specific tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl-O-Ser). cdghub.comfrontiersin.org This linker is essential for the elongation of heparan sulfate (B86663), chondroitin (B13769445) sulfate, and dermatan sulfate chains. frontiersin.orgnih.gov Consequently, defects in this pathway disrupt the production of numerous proteoglycans, leading to multisystemic diseases. cdghub.comfrontiersin.org These conditions often present with skeletal abnormalities, joint laxity, short stature, and skin defects. nih.govuzh.ch Diagnosis of these specific CDGs typically relies on genetic testing, as broad screening tests for O-glycosylation defects may not always detect them. cdghub.comnih.gov

Identification of Specific Gene Defects Affecting Serine O-Xylosylation and Subsequent GAG Biosynthesis

Genetic defects have been identified in all the core enzymes involved in the biosynthesis of the GAG-protein linker tetrasaccharide. nih.gov These defects disrupt the covalent attachment of GAG chains to their core proteins, a process initiated by the transfer of a xylose molecule to a serine residue. frontiersin.org The subsequent sequential addition of two galactose residues and a glucuronic acid residue is catalyzed by specific glycosyltransferases located in the endoplasmic reticulum and Golgi apparatus. frontiersin.orgnih.gov Mutations in the genes encoding these enzymes lead to distinct, albeit often overlapping, clinical syndromes. nih.gov

| Gene | Enzyme Encoded | Function in GAG Linker Biosynthesis | Associated Congenital Disorder of Glycosylation (CDG) |

| B3GALTL | Beta 3-glucosyltransferase (B3Glc-T) | Involved in a specific O-linked glycosylation pathway. medlineplus.govmedlineplus.gov | Peters Plus Syndrome. medlineplus.govmedlineplus.gov |

| B3GALT6 | Galactosyltransferase-II (β3GalT6) | Transfers the second galactose residue to the linker region. frontiersin.orgfrontiersin.org | Ehlers-Danlos Syndrome, Spondylodysplastic Type 2 (spEDS); Spondyloepimetaphyseal Dysplasia with Joint Laxity, Type 1 (SEMD-JL1). frontiersin.orgnih.gov |

| B3GAT3 | Glucuronosyltransferase-I (GlcAT-I) | Transfers the glucuronic acid residue, completing the linker tetrasaccharide. frontiersin.orggenecards.org | Larsen-like Syndrome; Multiple Joint Dislocations, Short Stature, and Craniofacial Dysmorphism. genecards.orgchildrensmercy.org |

| B4GALT7 | Galactosyltransferase-I (β4GalT7) | Transfers the first galactose residue onto the serine-linked xylose. frontiersin.orgwikipedia.org | Ehlers-Danlos Syndrome, Spondylodysplastic Type 1 (spEDS). wikipedia.orggenecards.org |

Mutations in the B3GALTL (Beta-1,3-Galactosyltransferase-Like) gene, also known as B3GLCT, are the cause of Peters Plus Syndrome. medlineplus.govnih.gov This autosomal recessive disorder is characterized by anterior eye chamber defects (Peters anomaly), short stature, intellectual disability, and distinct facial features. medlineplus.govnih.gov The B3GALTL gene encodes the enzyme beta 3-glucosyltransferase (B3Glc-T). medlineplus.govmedlineplus.gov This enzyme is involved in a specific O-glycosylation pathway, where it adds a glucose molecule to a fucose that is already attached to a protein. medlineplus.govmedlineplus.gov A common mutation disrupts the normal production of the B3Glc-T enzyme, resulting in an abnormally short and nonfunctional protein. medlineplus.gov The loss of this enzyme's function is believed to disrupt the function of multiple proteins through impaired glycosylation, leading to the varied symptoms of Peters Plus Syndrome. medlineplus.govmedlineplus.gov

Defects in the B3GALT6 gene cause a spectrum of skeletal and connective tissue disorders, including the spondylodysplastic type of Ehlers-Danlos syndrome (spEDS) and Spondyloepimetaphyseal Dysplasia with Joint Laxity, Type 1 (SEMD-JL1). nih.govnih.gov The B3GALT6 gene encodes galactosyltransferase-II (GalT-II or β3GalT6), an enzyme that catalyzes the addition of the second galactose residue in the GAG linker region. frontiersin.orgfrontiersin.org Recessive loss-of-function mutations in this gene result in disorders characterized by lax skin, muscle hypotonia, joint dislocation, and spinal deformity. nih.gov The pleiotropic effects indicate the critical role of B3GALT6 in the biological processes of numerous tissues, including skin, bone, cartilage, and ligaments. nih.gov The resulting impaired proteoglycan synthesis leads to compromised connective tissue biomechanics. nih.gov

Mutations in the B3GAT3 gene are responsible for a disorder characterized by multiple joint dislocations, short stature, craniofacial dysmorphism, and sometimes congenital heart defects, often referred to as Larsen-like syndrome. frontiersin.orgchildrensmercy.org The B3GAT3 gene encodes glucuronosyltransferase-I (GlcAT-I), the enzyme that performs the final step in the biosynthesis of the GAG linker region. frontiersin.orgwikipedia.org Specifically, it transfers a glucuronic acid (GlcA) moiety from UDP-GlcA to the growing linker chain, completing the tetrasaccharide necessary for GAG elongation. frontiersin.orggenecards.org Both homozygous missense variants and compound heterozygous mutations have been identified in patients, leading to a severe phenotype due to significantly reduced or null glucuronyltransferase activity. childrensmercy.org

Mutations in the B4GALT7 gene are associated with the spondylodysplastic type of Ehlers-Danlos syndrome (spEDS), formerly known as the progeroid type. nih.govwikipedia.org This gene encodes galactosyltransferase I (GalT-I or β4GalT7), the enzyme that attaches the first of two galactose residues to the initial xylose-serine linkage. frontiersin.orgwikipedia.org This step is critical for the subsequent elongation of the GAG linker. A defective GalT-I enzyme with reduced or absent activity impairs the proper synthesis of proteoglycans. wikipedia.org For instance, one specific mutation, R270C, has been shown to strongly reduce the enzyme's affinity for its xyloside acceptor, thereby hindering the formation of GAG chains. The clinical presentation includes short stature, hypermobile joints, hyperelastic skin, and facial dysmorphism. nih.gov

Molecular Phenotypes and Cellular Consequences of Impaired O-Xylosylation

The primary molecular consequence of defects in the O-xylosylation pathway is the impaired biosynthesis of proteoglycans. cdghub.com Since the tetrasaccharide linker is common to chondroitin sulfate, dermatan sulfate, and heparan sulfate, mutations in the "linkeropathy" genes (XYLT1, XYLT2, B4GALT7, B3GALT6, B3GAT3) have a widespread impact on the production of these GAGs. frontiersin.orgnih.gov

At a cellular level, this leads to a reduced quantity of properly synthesized proteoglycans in the extracellular matrix (ECM). wikipedia.org For example, in B4GALT7-CDG, the reduced activity of galactosyltransferase I is associated with decreased GAG substitution on the small leucine-rich proteoglycans decorin and biglycan. wikipedia.org These proteoglycans are essential for collagen fibrillogenesis and maintaining the structural integrity of the ECM. The resulting defective ECM contributes to altered cellular behaviors, including delayed wound repair and modified cell migration and adhesion. wikipedia.org The broad clinical phenotypes observed in these disorders—affecting bone, cartilage, skin, and other connective tissues—are a direct reflection of the fundamental role that properly formed proteoglycans play in tissue development, structure, and function. frontiersin.orgnih.gov

Advanced Methodologies in Serine, O Xylopyranosyl Research

Chemical Synthesis of Serine, O-Xylopyranosyl- and its Derivatives

The chemical synthesis of Serine, O-xylopyranosyl- and its derivatives is a cornerstone of research into the biological functions of proteoglycans. These synthetic molecules are invaluable tools for probing enzymatic mechanisms, studying cellular processes, and developing potential therapeutic agents.

Chemoenzymatic Condensation Approaches for Stereoselective Synthesis

A powerful strategy for the stereoselective synthesis of O-xylosylated serine derivatives is the chemoenzymatic approach, which combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This method allows for the controlled construction of complex glycopeptides with high stereospecificity.

A notable example involves the synthesis of glycopeptides containing the galactose-xylose disaccharide, a key component of the proteoglycan linkage region. nih.gov This process begins with the solid-phase synthesis of a xylosylated peptide. nih.gov Subsequently, the galactose unit is added enzymatically using the galactosyltransferase β4GalT7. nih.gov This enzyme specifically transfers galactose to the xylose residue, ensuring the correct stereochemistry of the linkage. nih.gov

The key building block for the initial solid-phase synthesis is Fmoc-Ser(O-Xyl)-OH, which is prepared from xylosyl serine through protective group manipulations. nih.gov This building block is then incorporated into the desired peptide sequence using automated solid-phase peptide synthesis (SPPS). nih.gov The subsequent enzymatic galactosylation step, catalyzed by β4GalT7, proceeds with high efficiency and stereoselectivity, yielding the desired glycopeptide. nih.gov This chemoenzymatic route has proven to be an efficient method for producing the proteoglycan linkage region and provides a platform for further enzymatic modifications to build more complex glycosaminoglycan structures. nih.gov

Strategies for Obtaining Homogeneous Glycopeptides

The production of homogeneous glycopeptides, where each molecule has the exact same amino acid sequence and glycan structure, is essential for detailed structure-function studies. Several strategies have been developed to achieve this, primarily revolving around solid-phase peptide synthesis (SPPS) and the use of pre-synthesized glycosylated amino acid building blocks.

One common approach is the building block strategy, where a glycosylated amino acid, such as Fmoc-Ser(O-Xyl)-OH, is synthesized first and then incorporated into the peptide chain during SPPS. nih.govrsc.org This method allows for precise control over the site of glycosylation. However, the synthesis of these building blocks can be complex, and their incorporation into the peptide can sometimes be challenging due to steric hindrance. rsc.org

To overcome some of the limitations of traditional SPPS, such as slow reaction times and the need for excess reagents, new techniques like high-shear mixing have been introduced. researchgate.net This method accelerates the diffusion of reagents to the solid support, leading to faster and more efficient coupling reactions, even with sterically hindered glycosylated amino acids. researchgate.net

Another strategy involves the convergent synthesis of glycopeptide fragments, which are then ligated together to form the final product. researchgate.net This can be particularly useful for the synthesis of large and complex glycopeptides. For instance, a glycopeptide thioester can be synthesized and then ligated to another peptide fragment via native chemical ligation. researchgate.net

Application of Synthetic Xylosides as Glycosaminoglycan Primers and Probes

Synthetic xylosides, which consist of a xylose sugar linked to an aglycone group, are widely used as primers and probes to study the biosynthesis of glycosaminoglycans (GAGs). researchgate.netnih.gov These molecules can enter cells and act as artificial acceptors for the enzymes involved in GAG chain elongation, leading to the synthesis of free GAG chains that are not attached to a core protein. nih.govacs.org This allows researchers to manipulate and study GAG biosynthesis in a controlled manner.

Design and Synthesis of Fluorescently Labeled Xylosides for Biosynthetic Pathway Studies

To visualize and track the process of GAG biosynthesis within cells, researchers have designed and synthesized fluorescently labeled xylosides. rsc.orgnih.govacs.org These probes typically consist of a xyloside linked to a fluorescent molecule, such as Pacific Blue™ or pyrene. rsc.orgacs.org The rationale is that these fluorescent xylosides will be taken up by cells, initiate GAG synthesis, and produce fluorescently labeled GAG chains that can be detected and localized using techniques like confocal microscopy. rsc.orgnih.gov

The design of these fluorescent probes is critical, as the nature of the fluorescent tag can influence the xyloside's ability to act as a substrate for the GAG biosynthetic enzymes. For example, some bulky fluorescent groups have been shown to hinder the initiation of GAG synthesis. rsc.org In a study using xylosides tagged with Pacific Blue™, it was found that while the probes were taken up by cells, they did not enter the Golgi apparatus where the majority of GAG biosynthesis occurs, and GAG chain elongation was terminated after the addition of two galactose residues. rsc.orgnih.govrsc.org This was hypothesized to be due to the charge of the fluorescent probe. rsc.orgnih.govrsc.org

Other studies have successfully developed fluorophore-tagged xylosides that can prime the synthesis of high molecular weight GAG chains, including heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS). acs.orgnih.gov These probes have proven to be valuable tools for studying the factors that regulate GAG biosynthesis and for analyzing the fine structure of the resulting GAG chains. nih.gov

| Fluorophore | Linkage | Priming Activity | Reference |

| Pyrene | Click-chemistry (triazole) | Stimulation of GAG biosynthesis, including HS | acs.org |

| Umbelliferone (UMB) | Click-chemistry (triazole) | Stimulation of GAG biosynthesis, including HS | acs.org |

| Pacific Blue™ | Various | Substrate for β4GalT7, but limited GAG elongation in cells | rsc.orgnih.gov |

| Dansyl and Anthracene | Fused to naphthoxyloside | Cellular uptake, but no GAG synthesis induction | rsc.org |

Investigation of GAGosome Theory using Xylosides

The "GAGosome" theory proposes that the enzymes involved in GAG biosynthesis are organized into multi-enzyme complexes within the Golgi apparatus. researchgate.netnih.govacs.org These GAGosomes are thought to coordinate the polymerization and modification of GAG chains, leading to the synthesis of specific GAG structures. researchgate.netnih.govacs.org

Synthetic xylosides have been instrumental in investigating this theory. researchgate.net By using a variety of xylosides with different aglycone groups, researchers have observed that the structure of the resulting GAG chains can be modulated. nih.gov This suggests that different xylosides may be selectively processed by different GAGosomes, each with a unique combination of biosynthetic enzymes. researchgate.net

For instance, some xylosides may be promiscuously primed by multiple GAGosomes, resulting in a heterogeneous mixture of GAG chains. researchgate.net In contrast, other xylosides may be selectively primed by a specific GAGosome, leading to the synthesis of GAG chains with a more defined structure. researchgate.net These findings support the GAGosome model and highlight the potential of using synthetic xylosides to dissect the complex machinery of GAG biosynthesis. researchgate.net

Advanced Analytical Techniques for Characterization of O-Xylosylated Species

The detailed characterization of O-xylosylated species is crucial for understanding their structure and function. A variety of advanced analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.

Mass spectrometry is a powerful tool for determining the molecular weight of glycopeptides and for identifying the site of glycosylation. nih.govacs.org In a typical bottom-up proteomics workflow, proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). mdpi.commdpi.com The presence of an O-xylosyl modification on a peptide results in a characteristic mass shift that can be detected by the mass spectrometer. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment the glycopeptide and pinpoint the exact serine residue that is xylosylated. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) is particularly valuable for characterizing post-translational modifications, including O-xylosylation. biotherapeuticsanalyticalsummit.com

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of glycopeptides in solution. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to assign the resonances of the sugar and amino acid residues and to determine the conformation of the glycosidic linkage. nih.gov For instance, 1H- and 13C-NMR have been used to assign the spectral data for synthetic oligosaccharides containing xylose, which serve as models for the carbohydrate chains of N-glycoproteins. nih.gov While NMR is a powerful technique, it generally requires larger amounts of sample compared to mass spectrometry and can be challenging for large glycoproteins. semanticscholar.org However, recent advancements, such as the use of isotopically labeled samples and experiments on denatured proteins, are expanding the applicability of NMR for glycoprotein (B1211001) analysis. semanticscholar.orgcam.ac.uk

| Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Molecular weight, site of glycosylation, glycan composition. nih.govmdpi.com | High sensitivity, suitable for complex mixtures. mdpi.com | Can be difficult to distinguish between isobaric monosaccharides without specialized techniques. semanticscholar.org |

| High-Resolution MS (HR-MS) | Accurate mass measurements for unambiguous identification of modifications. biotherapeuticsanalyticalsummit.com | High precision and accuracy. biotherapeuticsanalyticalsummit.com | Requires specialized instrumentation. |

| Tandem MS (MS/MS) | Fragmentation patterns for sequencing peptides and localizing modifications. nih.govresearchgate.net | Provides structural information and confirms modification sites. nih.gov | Fragmentation can sometimes be complex to interpret. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, conformation, dynamics, linkage analysis. nih.gov | Provides detailed atomic-level structural information in solution. nih.gov | Lower sensitivity, requires larger sample amounts, challenging for large molecules. semanticscholar.org |

| 1D and 2D NMR | Assignment of proton and carbon signals, determination of stereochemistry. nih.gov | Provides detailed structural and conformational data. nih.gov | Can be complex to analyze for larger molecules. |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, nanoHILIC-MS) for Glycoform Analysis

Mass spectrometry has become an indispensable tool in glycoproteomics for the identification and characterization of O-glycoproteins. researchgate.netmdpi.com However, the analysis of O-glycosylation presents unique challenges due to the labile nature of the O-glycosidic bond and the inherent heterogeneity of glycosylation, where a single site can host different glycans. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a foundational technique for analyzing glycopeptides. mdpi.com In a typical "bottom-up" proteomics workflow, glycoproteins are first digested into smaller peptides. mdpi.com These peptides are then separated by liquid chromatography before being introduced into the mass spectrometer. For polar glycopeptides like those containing Serine, O-xylopyranosyl-, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed, sometimes in a nano-flow setup (nanoHILIC) for enhanced sensitivity. springernature.comgenovis.com

Once in the mass spectrometer, several methods are used for analysis. High-resolution mass measurement allows for the accurate determination of the glycopeptide's molecular weight, providing initial evidence of a xylose modification (a mass addition of 132 Da).

Tandem mass spectrometry (MS/MS) is then used to sequence the peptide and pinpoint the modification site. Different fragmentation techniques can be employed:

Collision-Induced Dissociation (CID): This high-energy method often cleaves the labile glycosidic bond, resulting in the loss of the glycan. While this neutral loss confirms the presence of the modification, it makes site localization difficult. A key benefit of CID is the generation of diagnostic oxonium ions in the low mass-to-charge (m/z) region of the spectrum, which act as fingerprints for specific monosaccharides. researchgate.netmdpi.com

Electron Transfer Dissociation (ETD) and Electron-capture Transfer Dissociation (EThcD): These "gentler" fragmentation techniques are particularly powerful for O-glycopeptide analysis. nih.gov ETD cleaves the peptide backbone while preserving the fragile O-glycosidic bond. researchgate.netnih.gov This generates peptide fragments where the xylose moiety remains attached to the serine residue, allowing for unambiguous localization of the glycosylation site. researchgate.netnih.gov Studies on recombinant proteins containing glycine-serine linkers have successfully used ETD to localize O-xylosylation specifically to serine residues within these motifs. researchgate.netnih.gov

The table below summarizes the roles of these key mass spectrometry-based techniques in the analysis of Serine, O-xylopyranosyl-.

| Technique | Primary Role in Serine, O-xylopyranosyl- Analysis | Key Findings/Advantages |

| LC-MS | Separates glycopeptides from a complex mixture before MS analysis. | Enables analysis of individual glycoforms from digested proteins. mdpi.comresearchgate.net |

| nanoHILIC-MS | A specialized LC technique that enhances the retention and separation of polar glycopeptides. | Improves the quality of analysis for O-xylosylated peptides which are highly polar. springernature.comgenovis.com |

| CID-MS/MS | Fragments glycopeptides to produce diagnostic oxonium ions. | Confirms the presence of carbohydrate components through characteristic fragment ions. researchgate.netmdpi.com |

| ETD/EThcD-MS/MS | Fragments the peptide backbone while leaving the glycan-serine bond intact. | Allows for definitive localization of the xylose attachment site on the serine residue. nih.govresearchgate.netnih.gov |

High-Resolution NMR Spectroscopy for Structural Elucidation

While mass spectrometry excels at identifying and locating glycosylation, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for the unambiguous, atom-level structural elucidation of molecules in solution. researchgate.netrsc.org For Serine, O-xylopyranosyl-, NMR is used to confirm the identity of the xylose sugar, its pyranose ring form, the anomeric configuration (α or β) of the linkage, and the precise connection point to the serine side chain. nih.gov

This is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

1D ¹H and ¹³C NMR: These experiments provide a fundamental overview of the molecule, showing the chemical shifts of all hydrogen and carbon atoms, respectively. The distinct signals in the anomeric region of the ¹H spectrum (typically 4.5-5.5 ppm) are indicative of sugar residues.

2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These experiments reveal proton-proton coupling networks. A TOCSY experiment, for instance, can be used to trace the connectivity of all protons within the xylopyranose ring system starting from the anomeric proton, definitively identifying the sugar.

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It is crucial for assigning the ¹³C signals and confirming the identity of the sugar and amino acid spin systems. nih.gov

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, regardless of whether they are connected by bonds. For Serine, O-xylopyranosyl-, a key NOE correlation would be observed between the anomeric proton (H1) of xylose and the β-protons (Hβ) of the serine side chain, providing definitive proof of the O-glycosidic linkage. nih.gov

The following table outlines the application of various NMR experiments in the structural elucidation of Serine, O-xylopyranosyl-.

| NMR Experiment | Information Provided for Serine, O-xylopyranosyl- | Purpose |

| ¹H NMR | Provides chemical shifts for all protons. | Initial identification of sugar anomeric protons and amino acid signals. |

| ¹³C NMR | Provides chemical shifts for all carbon atoms. | Confirms the carbon skeleton of both the xylose and serine moieties. |

| COSY/TOCSY | Reveals through-bond proton-proton connectivities. | Unambiguously identifies the complete proton spin system of the xylopyranose ring. researchgate.net |

| HSQC | Correlates protons to their directly attached carbons. | Assigns ¹H and ¹³C signals for each residue, confirming their identities. nih.gov |

| NOESY | Identifies through-space proton-proton proximities. | Confirms the glycosidic linkage by showing proximity between the xylose anomeric proton and serine side-chain protons. nih.gov |

Together, these advanced MS and NMR methodologies provide a comprehensive toolkit for researchers to identify, locate, and structurally define the Serine, O-xylopyranosyl- modification, which is crucial for understanding its role in biological systems.

Evolutionary Perspectives on O Xylosylation

Conservation and Diversification of O-Glycosylation Across Domains of Life

O-linked glycosylation, the broader category to which O-xylosylation belongs, is a widespread phenomenon observed in eukaryotes, archaea, and some pathogenic bacteria. wikipedia.org This modification involves the attachment of a sugar molecule to the hydroxyl group of serine or threonine residues. wikipedia.org While the fundamental mechanism of attaching a sugar to a protein is conserved, the specific sugars used and the resulting glycan structures exhibit remarkable diversity across and within the domains of life. nih.govnih.gov

In eukaryotes, O-glycosylation is a complex process that occurs in the endoplasmic reticulum and Golgi apparatus. wikipedia.org A variety of monosaccharides can be attached to serine and threonine, including N-acetylgalactosamine (O-GalNAc), N-acetylglucosamine (O-GlcNAc), mannose (O-Man), fucose (O-Fuc), glucose (O-Glc), and xylose (O-Xyl). wikipedia.orgnih.gov This diversity gives rise to a vast array of O-glycan structures with functions ranging from protein stability and folding to cell signaling and recognition. nih.govnih.gov For instance, mucin-type O-glycosylation, initiated by O-GalNAc, is crucial for the protective functions of mucins in vertebrates. nih.gov O-mannosylation is conserved from prokaryotes to eukaryotes and is involved in cell wall integrity and protein folding. nih.gov

In contrast, far less is known about O-glycosylation in prokaryotes. nih.gov However, it is clear that bacteria can possess unique O-glycan structures. For example, some bacteria utilize O-mannose, and novel modifications like Galβ1-O-Tyr have been identified. nih.govnih.gov

The conservation of certain O-glycan core structures suggests strong functional constraints, while the diversification of other structures may be driven by evolutionary pressures such as pathogen-host interactions. nih.gov The presence of diverse O-glycosylation pathways across the domains of life highlights the fundamental importance of this post-translational modification in biology.

Comparative Genomics of Xylosyltransferases and Related Glycosyltransferases

The enzymes responsible for O-xylosylation are xylosyltransferases (XylTs), which belong to the broader family of glycosyltransferases (GTs). nih.gov GTs are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. cazy.org Comparative genomic analyses of XylTs and other GTs provide valuable insights into the evolution of O-xylosylation pathways.

XylTs play a key role in the biosynthesis of various polysaccharides by transferring D-xylose from a UDP-xylose donor to an acceptor. nih.gov Phylogenetic studies of XylT subfamilies have been conducted to understand their evolutionary history and functional divergence. nih.govresearchgate.net For instance, a study of 30 XylTs from various algae identified several subfamilies, including those related to xylan (B1165943) and xyloglucan (B1166014) biosynthesis, suggesting an ancient origin for these pathways. nih.gov

The Carbohydrate-Active enZYmes (CAZy) database provides a classification of GTs into families based on their amino acid sequences. cazy.org This classification reveals that enzymes with different donor and acceptor specificities can be found within the same family, a phenomenon known as polyspecificity. cazy.org This makes the precise prediction of function based on sequence alone challenging.

Comparative genomics has been a powerful tool for identifying genes involved in specific glycosylation pathways. For example, by comparing the genomes of xylose-fermenting and non-fermenting fungi, researchers have identified numerous genes crucial for xylose metabolism, which has significant implications for biofuel production. nih.gov

Phylogenetic analyses of GTs from different species have revealed both conservation and divergence of these enzyme families. For example, a phylogenetic tree of XylTs from various species, including humans, mice, and fruit flies, shows distinct evolutionary relationships. researchgate.net The study of GTs in green and red algae has shown that land plants have a significantly larger number of GTs, which is attributed to the increased complexity of their cell walls, a more diverse set of protein glycosylations, and the glycosylation of secondary metabolites. plos.org

Below is a table summarizing some of the glycosyltransferase families involved in O-glycosylation and their known functions.

| Glycosyltransferase Family | Function | Organism(s) |

|---|---|---|

| GT1 | Involved in secondary metabolite biosynthesis | Land plants |

| GT2 | Provides dolichol-P-glucose for N-linked glycosylation |

Emergence and Specialization of O-Xylosylation Pathways in Eukaryotes

The initiation of glycosaminoglycan (GAG) chains on a core protein via O-xylosylation is a key step in the synthesis of proteoglycans, which are major components of the extracellular matrix in animals. nih.govwikipedia.org The core structure of this linkage region is a tetrasaccharide, GlcA-Gal-Gal-Xyl, attached to a serine residue on the protein. nih.gov

The enzyme responsible for the initial attachment of xylose is xylosyltransferase (XT). In humans, two isoforms, XT-I and XT-II, have been identified. nih.gov The activity of xylosyltransferase is considered a marker for increased proteoglycan synthesis. nih.gov For example, during fetal liver development, there is a significant increase in chondroitin (B13769445) sulfate (B86663) synthesis, which is correlated with a high activity of UDP-xylose:core protein xylosyltransferase. nih.gov This activity decreases rapidly after birth, suggesting a regulatory role for this enzyme in developmental processes. nih.gov

The evolution of proteoglycans is ancient, with their presence in all members of the Bilateria. nih.gov The emergence of specialized O-xylosylation pathways in eukaryotes was likely a critical step in the evolution of multicellularity, allowing for the formation of complex extracellular matrices and tissues.

While the canonical O-xylosylation pathway is for proteoglycan synthesis, recent studies have revealed that O-xylosylation can occur on other proteins as well. For instance, O-xylosylation has been discovered on serine residues within flexible glycine-serine [(G4S)n] linkers, which are commonly used in engineered proteins. nih.govnih.gov This modification was found to be dependent on the number of "GSG" motifs within the linker and the accessibility of these sites to the xylosyltransferase. nih.gov

Furthermore, multiple distinct O-mannosylation pathways have been identified in eukaryotes, suggesting that the evolution and regulation of O-glycosylation are more complex than previously thought. researchgate.net This highlights the potential for further discoveries of novel O-xylosylation pathways and their functions. The specialization of these pathways likely contributed to the vast functional diversity of glycoproteins observed in eukaryotes today.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the structure of Serine, O-xylopyranosyl-?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to resolve the glycosidic linkage and stereochemistry. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography provides absolute configuration validation. For purity assessment, high-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection is recommended .

Q. What are common challenges in synthesizing Serine, O-xylopyranosyl- and how can they be addressed experimentally?

- Methodological Answer : Challenges include regioselective xylopyranosyl attachment to serine and stereochemical control. Protecting group strategies (e.g., acetyl or benzyl groups) can prevent undesired side reactions. Reaction optimization via pH control (e.g., pH 7.5 for glycosylation efficiency) and temperature modulation (e.g., 25–40°C) improves yield. Monitoring progress with thin-layer chromatography (TLC) and isolating intermediates via flash chromatography reduces impurities .

Q. How can researchers assess the stability of Serine, O-xylopyranosyl- under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using buffers (pH 3–9) and temperatures (4°C, 25°C, 37°C). Quantify degradation products via HPLC-MS at timed intervals. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Include controls with inert atmospheres (e.g., nitrogen) to evaluate oxidative degradation .

Advanced Research Questions

Q. How to optimize the synthetic yield of Serine, O-xylopyranosyl- while minimizing side products?

- Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst concentration, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions. Validate with triplicate runs and statistical analysis (e.g., ANOVA). Compare yields using UPLC-MS for high-throughput quantification .

Q. What experimental frameworks are suitable for studying the bioactivity of Serine, O-xylopyranosyl- in cellular models?

- Methodological Answer : Use PICO (Population: specific cell lines; Intervention: compound exposure; Comparison: untreated controls; Outcome: viability/apoptosis markers) to design assays. For example, treat cancer cells (e.g., HeLa) with 10–100 µM Serine, O-xylopyranosyl- and measure IC₅₀ via MTT assay. Include dose-response curves and confocal microscopy for mechanistic insights (e.g., mitochondrial membrane potential changes) .

Q. How to resolve contradictory data on the enzymatic hydrolysis of Serine, O-xylopyranosyl- across studies?

- Methodological Answer : Conduct meta-analysis of existing literature, focusing on variables like enzyme source (e.g., human vs. microbial glycosidases), substrate concentration, and assay buffers. Reproduce key experiments under standardized conditions (e.g., 37°C, pH 6.8) and use kinetic analysis (Michaelis-Menten parameters) to compare results. Address confounding factors via sensitivity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.